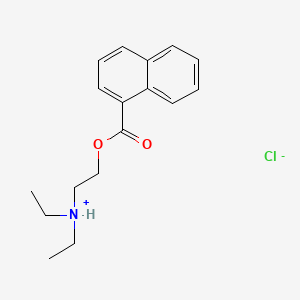
4,4'-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid is an organic compound with the molecular formula C16H12Cl2O6 It is a derivative of benzoic acid, where two benzoic acid molecules are connected via an ethylene glycol linker, and each benzoic acid moiety is substituted with a chlorine atom at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid typically involves the reaction of 3-chlorobenzoic acid with ethylene glycol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired bis-benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid involves its interaction with molecular targets such as enzymes or receptors. The ethylene glycol linker and chlorine substituents may influence the compound’s binding affinity and specificity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(1,2-Ethanediylbis(oxy))bis(benzoic acid): Similar structure but without chlorine substituents.
4,4’-(1,2-Ethanediylbis(oxy))bis(2-chlorobenzoic acid): Chlorine substituents at the 2-position instead of the 3-position.
4,4’-(1,2-Ethanediylbis(oxy))bis(4-chlorobenzoic acid): Chlorine substituents at the 4-position.
Uniqueness
4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid is unique due to the specific positioning of chlorine atoms at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications.
Propiedades
Número CAS |
57101-71-0 |
|---|---|
Fórmula molecular |
C16H12Cl2O6 |
Peso molecular |
371.2 g/mol |
Nombre IUPAC |
4-[2-(4-carboxy-2-chlorophenoxy)ethoxy]-3-chlorobenzoic acid |
InChI |
InChI=1S/C16H12Cl2O6/c17-11-7-9(15(19)20)1-3-13(11)23-5-6-24-14-4-2-10(16(21)22)8-12(14)18/h1-4,7-8H,5-6H2,(H,19,20)(H,21,22) |
Clave InChI |
BLTVSIJVJFEGQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)Cl)OCCOC2=C(C=C(C=C2)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt](/img/structure/B13767039.png)




![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)





